

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-1-indanone**

Cat. No.: **B167726**

[Get Quote](#)

2-Bromo-1-indanone is a synthetic organic compound characterized by an indanone core structure substituted with a bromine atom at the alpha-position to the carbonyl group.[1][2] Its primary application is as a reagent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] The indanone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide range of biologically active molecules.[3][4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Bromo-1-indanone**. It is critical to note that while some experimental values are available, many properties are derived from computational models and should be treated as estimates.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₉ H ₇ BrO	---	[6] [7] [8]
Molecular Weight	211.06 g/mol	---	[6] [7] [8]
Appearance	Off-white to light yellow solid/crystal powder	Experimental	[1] [2]
Melting Point	33-38 °C	Experimental	[1]
Boiling Point	110-112 °C at 0.4 mmHg	Experimental	[1] [9]
Flash Point	113 °C (closed cup)	Experimental	[10]
Water Solubility	Sparingly soluble (log ₁₀ WS: -2.95)	Calculated	[2] [6]
Octanol/Water Partition Coeff.	logP: 2.189	Calculated	[6]
Refractive Index	1.572 (estimate)	Calculated	[1]
Density	1.427 g/cm ³ (rough estimate)	Calculated	[1]

Hazards, Toxicology, and Safety

The primary and most significant hazard associated with **2-Bromo-1-indanone** is its corrosive nature. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.

GHS Hazard Classification

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Skin				H314: Causes severe skin burns and eye damage.
Corrosion/Irritation	1B	Danger		H314: Causes severe skin burns and eye damage.

Source(s):[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

Toxicological Data Summary

A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative experimental data for **2-Bromo-1-indanone**. For most standard toxicological endpoints, no data is available.

Toxicological Endpoint	Result
Acute Toxicity (Oral)	No data available
Acute Toxicity (Dermal)	No data available
Acute Toxicity (Inhalation)	No data available
Carcinogenicity	No data available
Germ Cell Mutagenicity	No data available
Reproductive Toxicity	No data available

Source(s):[\[12\]](#)[\[13\]](#)

Given the classification as a corrosive substance, direct contact should be avoided by using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[\[12\]](#)[\[14\]](#)

Experimental Protocols

The classification of **2-Bromo-1-indanone** as a skin and eye corrosive agent is based on standardized testing procedures. The methodologies for these key experiments are outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test is designed to determine the potential of a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.[\[7\]](#)[\[15\]](#)[\[16\]](#)

- Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a single experimental animal, typically an albino rabbit.[\[7\]](#) Untreated skin serves as a control.
- Test Substance Preparation: Solid substances, like **2-Bromo-1-indanone**, are moistened with a minimal amount of a suitable vehicle (e.g., water) to ensure good skin contact.[\[17\]](#) The dose is 0.5 grams.[\[7\]](#)
- Application: The prepared substance is applied to the shaved test site and covered with a semi-occlusive dressing. The exposure period is typically 4 hours.[\[7\]](#)[\[11\]](#)
- Observation: After the exposure period, the dressing and residual substance are removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals: 60 minutes, 24, 48, and 72 hours after patch removal.[\[17\]](#)
- Scoring and Interpretation: Lesions are scored based on a standardized scale. If damage is irreversible, such as visible necrosis into the dermis, ulceration, or scarring by the end of the 14-day observation period, the substance is classified as corrosive.[\[7\]](#)[\[11\]](#) Reversible damage within the period classifies it as an irritant.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD 405)

This test evaluates the potential of a substance to produce serious damage to the eye.[14][18][19]

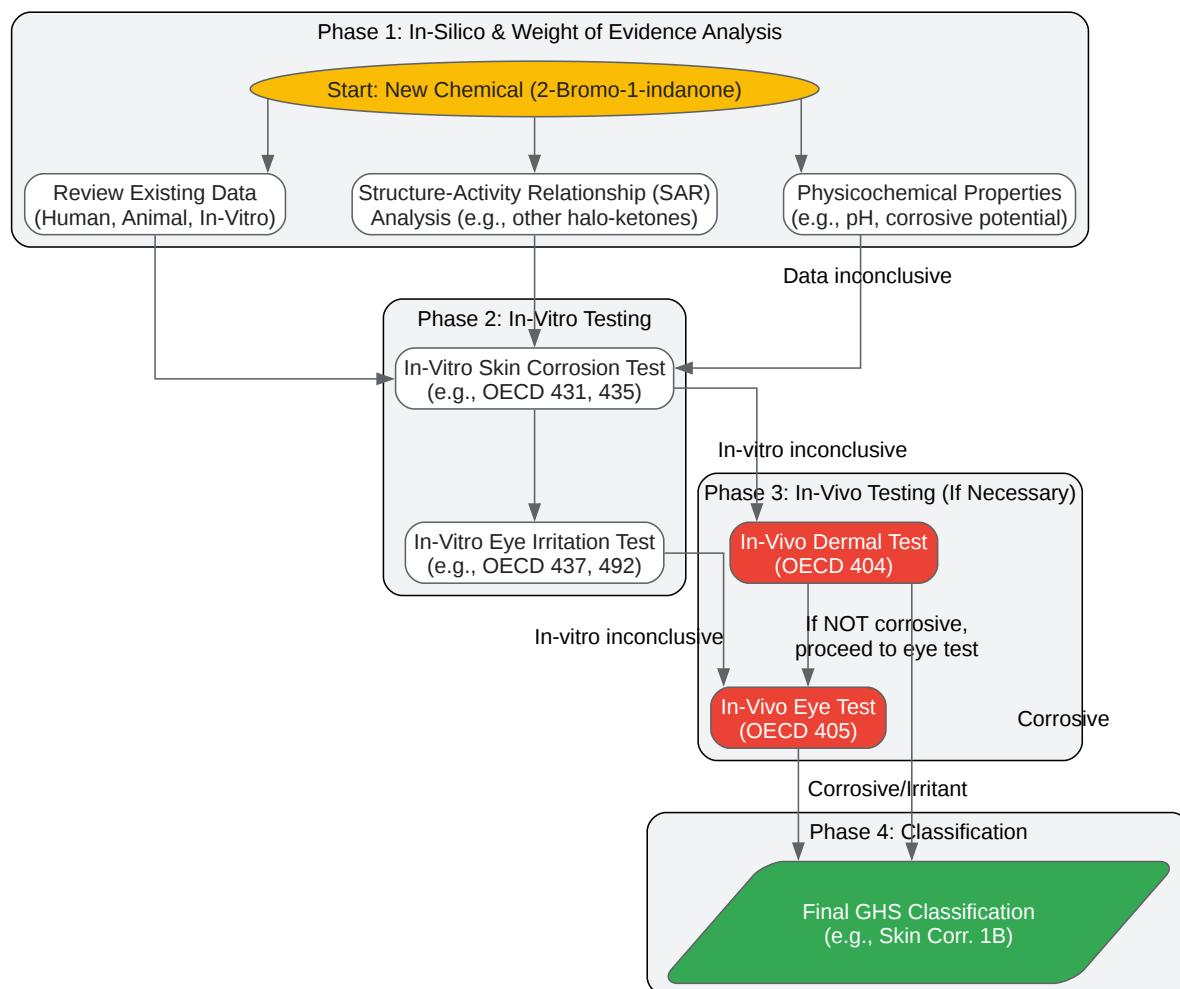
- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit). The untreated eye serves as a control.[18][19]
- Dose Application: A small quantity of the substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is gently placed in the lower eyelid. The eyelids are held together for about one second to prevent material loss.[18][20]
- Initial Considerations: A weight-of-evidence analysis is performed first. If a substance is a known dermal corrosive (as determined by OECD 404), it is assumed to be an eye corrosive, and the *in vivo* eye test is not performed.[18]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14][19] The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
- Scoring and Interpretation: If irreversible tissue damage (serious eye damage/corrosion) is observed, the test is terminated. If effects are fully reversible within 21 days, the substance is classified as an irritant.[18] The use of topical anesthetics and systemic analgesics is required to minimize animal pain and distress.[20]

Biological Activity and Visualization

While specific data on the biological mechanism of **2-Bromo-1-indanone** is not available in the literature, the broader class of indanone-containing compounds is of significant interest in drug development.

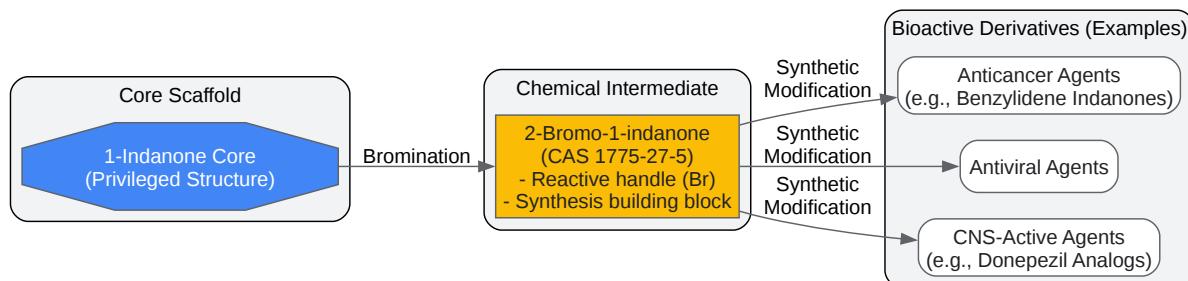
Biological Potential of the Indanone Scaffold

Review articles highlight that the 1-indanone structure is a key pharmacophore in compounds with a wide array of biological activities, including:


- Anticancer Activity: Various indanone derivatives have been synthesized and shown to possess cytotoxic properties against human cancer cell lines.[3][21][22]

- Antiviral and Antibacterial Agents: The indanone core is present in molecules investigated for their antimicrobial effects.[3][5]
- Neurodegenerative Disease Treatment: The well-known Alzheimer's drug, Donepezil, is a prominent example of a medicinally important indanone derivative.[4][5]

This suggests that **2-Bromo-1-indanone** serves as a valuable starting material for synthesizing more complex molecules where the indanone core provides a foundational structure for biological interaction, which is then modulated by further chemical modifications.


Visualized Workflows and Relationships

As no specific signaling pathway for **2-Bromo-1-indanone** has been elucidated, the following diagrams illustrate the logical workflow for its hazard assessment and the general structure-activity relationship concept for its parent class of compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for Chemical Hazard Assessment based on OECD Guidelines.

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) Concept for Indanones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-indanone CAS#: 1775-27-5 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-indanone (CAS 1775-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. oecd.org [oecd.org]

- 8. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 2-Bromo-1-indanone | 1775-27-5 [chemicalbook.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical Identity and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167726#cas-number-1775-27-5-properties-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com